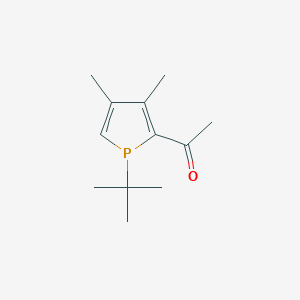
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tert-ブチル)-3,4-ジメチル-1H-ホスホール-2-イル)エタノンは、ホスホール化合物のクラスに属する有機化合物です。
準備方法
合成経路と反応条件
1-(1-(tert-ブチル)-3,4-ジメチル-1H-ホスホール-2-イル)エタノンの合成は、通常、tert-ブチルおよびジメチル置換ホスホール前駆体を特定の条件下で反応させることから始まります。 一般的な方法の1つは、無水硫酸マグネシウムおよび三フッ化ホウ素エーテル錯体などの触媒の存在下、tert-ブチルアルコールおよびジメチルホスフィンを使用することです 。この反応は、目的の生成物の生成を確実にするために、制御された温度と圧力下で行われます。
工業的製造方法
この化合物の工業的製造には、フローマイクロリアクターシステムを使用した大規模合成が関与する場合があります。 これらのシステムにより、反応条件を最適化し、廃棄物を最小限に抑えることで、効率的かつ持続可能な生産が可能になります 。フローマイクロリアクターの使用は、生産プロセスの安全性とスケーラビリティも向上させます。
化学反応の分析
反応の種類
1-(1-(tert-ブチル)-3,4-ジメチル-1H-ホスホール-2-イル)エタノンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: 臭素、塩素、触媒としての塩化アルミニウム。
生成される主な生成物
酸化: ホスホールオキシドの生成。
還元: 還元されたホスホール誘導体の生成。
置換: ハロゲン化ホスホール化合物の生成。
科学研究への応用
1-(1-(tert-ブチル)-3,4-ジメチル-1H-ホスホール-2-イル)エタノンは、科学研究においていくつかの応用があります。
化学: 複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます.
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療特性と、創薬のための構成要素として研究されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-(1-(tert-ブチル)-3,4-ジメチル-1H-ホスホール-2-イル)エタノンの作用機序には、特定の分子標的と経路との相互作用が関与します。この化合物は、条件に応じて、さまざまな反応において求核剤または求電子剤として作用することができます。 酵素やタンパク質とも相互作用して、その活性や機能に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
tert-ブチルアルコール: tert-ブチル基を共有しますが、ホスホール環はありません。
ジメチルホスフィン: ジメチルおよびホスフィン基を含みますが、tert-ブチル置換はありません。
tert-ブチルアセトフェノン: tert-ブチル基を有することにおいて類似していますが、全体的な構造と官能基が異なります.
独自性
1-(1-(tert-ブチル)-3,4-ジメチル-1H-ホスホール-2-イル)エタノンは、tert-ブチル、ジメチル、ホスホール基の特定の組み合わせによって独自です。この独自の構造は、研究と産業における特殊な用途にとって価値のある、独特の化学的特性と反応性を付与します。
類似化合物との比較
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the phosphol ring.
Dimethylphosphine: Contains the dimethyl and phosphine groups but lacks the tert-butyl substitution.
tert-Butylacetophenone: Similar in having a tert-butyl group but differs in the overall structure and functional groups.
Uniqueness
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is unique due to its specific combination of tert-butyl, dimethyl, and phosphol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H19OP |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
1-(1-tert-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-8-7-14(12(4,5)6)11(9(8)2)10(3)13/h7H,1-6H3 |
InChIキー |
VZOIPDTZIDJMKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(C(=C1C)C(=O)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


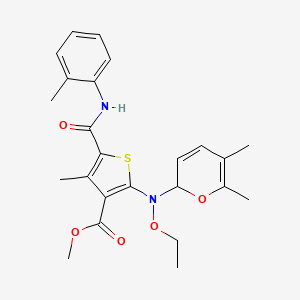

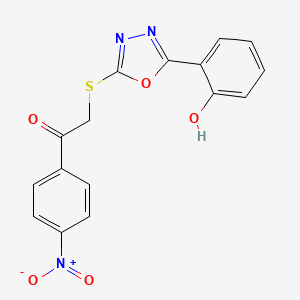

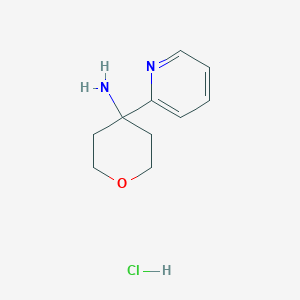



![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)


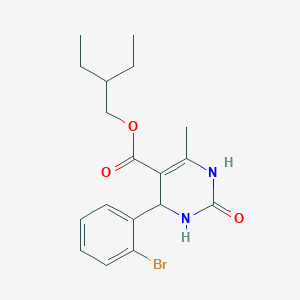
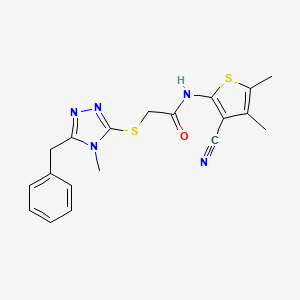
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
